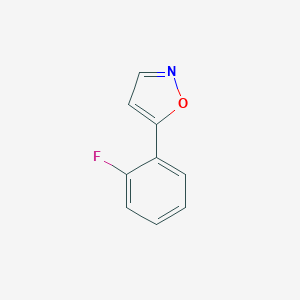

5-(2-Fluorophenyl)isoxazole

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(2-fluorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGCKXHQIAUHAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Isoxazole Nucleus: a Privileged Scaffold in Synthesis and Research

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a structural motif of profound importance in modern organic chemistry. nih.govscholarsresearchlibrary.com Its prevalence is not only a testament to its synthetic accessibility but also to the diverse chemical reactivity and biological activity that it imparts to a molecule. iucr.org Isoxazoles are considered versatile building blocks, in part because the N-O bond can be cleaved under specific conditions, allowing for further synthetic transformations. iucr.org

In the realm of medicinal chemistry, the isoxazole core is a well-established "privileged structure," frequently found in a wide range of pharmaceuticals. rsc.orgnih.gov This includes antibiotics like cloxacillin (B1194729) and dicloxacillin, the anti-inflammatory drug valdecoxib, and the anticonvulsant zonisamide. nih.gov The isoxazole moiety can participate in various non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and the modulation of biological processes. scholarsresearchlibrary.com The inherent stability of the aromatic isoxazole ring, coupled with its capacity to be functionalized at various positions, allows for the fine-tuning of a compound's physicochemical properties, such as solubility and lipophilicity, which are critical for drug development. rsc.orgontosight.ai Consequently, isoxazole derivatives have been extensively investigated for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and immunosuppressive effects. scholarsresearchlibrary.comvulcanchem.commdpi.com

Fluorinated Heterocycles: a Paradigm Shift in Chemical Design

The introduction of fluorine into heterocyclic compounds has become a transformative strategy in modern chemical research, particularly in the design of pharmaceuticals and advanced materials. arabjchem.org The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter the physical, chemical, and biological properties of a molecule. arabjchem.org It is estimated that approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom, underscoring the profound impact of this element.

Incorporating fluorine into a heterocyclic scaffold can lead to several advantageous modifications. It can enhance metabolic stability by blocking sites of oxidative metabolism, thereby increasing the half-life of a drug. The high electronegativity of fluorine can also modulate the acidity or basicity of nearby functional groups, which can in turn influence a molecule's binding affinity to its biological target. nih.gov Furthermore, the introduction of fluorine can alter the conformational preferences of a molecule, which can be a critical factor in its biological activity. nih.gov The strategic placement of fluorine atoms can also impact a compound's lipophilicity, which plays a crucial role in its absorption, distribution, metabolism, and excretion (ADME) profile. The growing interest in fluorinated heterocycles is evidenced by the increasing number of FDA-approved drugs that incorporate this structural motif. cymitquimica.com

The Emergence of 5 2 Fluorophenyl Isoxazole: a Confluence of Key Chemical Motifs

Foundational Cycloaddition Strategies for Isoxazole Ring Construction

Cycloaddition reactions represent a powerful and versatile approach for the synthesis of the isoxazole core. Among these, the 1,3-dipolar cycloaddition of nitrile oxides with unsaturated systems is a cornerstone methodology.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes and Alkenes

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is one of the most effective methods for constructing the isoxazole or isoxazoline (B3343090) ring, respectively. nih.govresearchgate.net This reaction allows for the direct formation of the heterocyclic core with a high degree of control over the substitution pattern. The reaction of nitrile oxides with alkynes leads to the formation of isoxazoles, while their reaction with alkenes yields 2-isoxazolines. researchgate.net

Nitrile oxides are often unstable and are typically generated in situ to avoid decomposition and dimerization. A common and effective method for their generation is the oxidation of aldoximes. nih.gov Hypervalent iodine reagents, such as iodosylbenzene (PhIO) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), have emerged as powerful oxidants for this transformation. bohrium.comarkat-usa.org These reagents can efficiently oxidize both aromatic and aliphatic aldoximes to the corresponding nitrile oxides under mild conditions. lucp.net

A particularly noteworthy advancement is the use of catalytic amounts of a hypervalent iodine(III) species in the presence of a terminal oxidant like oxone. lucp.netorganic-chemistry.org This catalytic approach offers a more environmentally friendly and sustainable alternative to stoichiometric methods. organic-chemistry.org For instance, a hypervalent iodine species formed in situ can catalyze the oxidation of aldoximes to generate nitrile oxides, which then undergo subsequent cycloaddition with alkenes or alkynes to yield isoxazolines or isoxazoles, respectively. organic-chemistry.org The reaction mechanism is believed to involve the formation of an alkoxy iodane (B103173) intermediate through ligand exchange between the hypervalent iodine species and the aldoxime. This intermediate then generates the nitrile oxide, which readily reacts with the dipolarophile present in the reaction mixture. organic-chemistry.org

| Aldoxime Precursor | Hypervalent Iodine Reagent | Dipolarophile | Product | Yield (%) | Reference |

| Benzaldehyde oxime | Iodosylbenzene (PhIO) | Phenylacetylene (B144264) | 3,5-Diphenylisoxazole (B109209) | Good | arkat-usa.org |

| Various aldoximes | [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Enaminones | 3,4-Disubstituted isoxazoles | Moderate to Good | bohrium.com |

| Various aldoximes | Catalytic 3,5-Me2C6H3I with Oxone | Styrenes | Substituted isoxazolines | up to 88% | organic-chemistry.org |

| Various aldoximes | Catalytic 3,5-Me2C6H3I with Oxone | Phenylacetylene | Substituted isoxazoles | 75% | organic-chemistry.org |

The regioselectivity of the 1,3-dipolar cycloaddition of nitrile oxides is a critical aspect, determining the substitution pattern of the resulting isoxazole ring. The outcome is influenced by both steric and electronic factors of the reactants. mdpi.com Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemical outcome, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice versa) dictates the preferred orientation. mdpi.com

For instance, the reaction of nitrile oxides with alkynylboronates provides excellent regiocontrol, leading to the formation of isoxazoleboronic esters. nih.gov Similarly, ruthenium(II)-catalyzed cycloadditions of nitrile oxides with terminal alkynes can favor the formation of 3,4-diaryl-substituted isoxazoles, which are regioisomeric to the products obtained under thermal conditions. nih.gov The use of specific directing groups or catalysts can thus be a powerful tool to control the regioselectivity of the cycloaddition. rsc.org

Stereochemical control is also a key consideration, particularly in the synthesis of chiral isoxazolines from alkenes. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. khanacademy.org Asymmetric catalysis has been employed to achieve high levels of enantioselectivity in these cycloadditions. For example, organocatalytic [3+2] cycloaddition reactions have been developed for the asymmetric construction of complex isoxazole-containing spirocyclic compounds with multiple contiguous stereocenters. researchgate.net

Condensation Reactions Involving Hydroxylamine (B1172632)

Condensation reactions provide an alternative and widely used route to the isoxazole nucleus, often starting from readily available precursors.

Reactions of α,β-Unsaturated Ketones (Chalcones) with Hydroxylamine Hydrochloride

A classic and straightforward method for the synthesis of isoxazolines, which can be subsequently oxidized to isoxazoles, involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine hydrochloride. ijert.orgresearchgate.netuobaghdad.edu.iq This reaction typically proceeds via a Michael addition of the hydroxylamine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration. The reaction is often carried out in the presence of a base or in an acidic medium. ijert.orgnih.gov

The synthesis of the requisite chalcones is generally achieved through a Claisen-Schmidt condensation of an appropriate aldehyde with an acetophenone (B1666503) in the presence of a base. uobaghdad.edu.iq This two-step sequence provides a versatile entry to a wide array of substituted isoxazoles. For example, indolyl-isoxazole derivatives have been synthesized by first preparing indolyl-chalcones and then reacting them with hydroxylamine hydrochloride in the presence of glacial acetic acid. nih.gov

| Chalcone Precursor | Reagent | Product | Reference |

| Indole-3-aldehyde derived chalcones | Hydroxylamine hydrochloride, Glacial acetic acid | 5-(Indol-3-yl)-3-(substituted phenyl)isoxazoles | nih.gov |

| Acetophenone and aromatic aldehyde derived chalcones | Hydroxylamine hydrochloride, Base | Substituted isoxazolines | ijert.org |

| Triphenyl aminobenzaldehyde derived chalcones | Hydroxylamine hydrochloride, Basic medium | Isoxazoline compounds | uobaghdad.edu.iq |

Multi-Component Reactions (MCRs) for Isoxazole Synthesis

Multi-component reactions (MCRs) have gained prominence as an efficient and atom-economical strategy for the synthesis of complex molecules, including isoxazoles. nih.gov These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all the reactants.

One such example is the three-component reaction between an aldehyde, hydroxylamine hydrochloride, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl acetoacetate (B1235776) to afford functionalized isoxazoles. mdpi.comnih.gov These reactions can be catalyzed by various systems, including amine-functionalized cellulose (B213188) or a deep eutectic solvent like K2CO3/glycerol, promoting green and sustainable synthesis. mdpi.comnih.gov For instance, the reaction of various aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in a glycerol/potassium carbonate medium at room temperature yields 5-amino-isoxazole-4-carbonitriles in good yields and short reaction times. nih.gov

| Aldehyde | Active Methylene Compound | Catalyst/Medium | Product | Reference |

| Various aryl/heteroaryl aldehydes | Malononitrile | K2CO3/Glycerol | 5-Amino-isoxazole-4-carbonitriles | nih.gov |

| Various aryl/heteroaryl aldehydes | Ethyl acetoacetate/Ethyl 4-chloroacetoacetate | Amine-functionalized cellulose | 3,4-Disubstituted isoxazol-5(4H)-ones | mdpi.com |

Advanced Catalytic Approaches and Environmentally Benign Methodologies

The development of sophisticated catalytic systems and greener synthetic protocols has revolutionized the construction of isoxazole cores. These methods offer improvements in efficiency, selectivity, and environmental impact over traditional synthetic routes.

Transition Metal-Catalyzed Cycloadditions and Cross-Coupling Strategies

Transition metals, particularly palladium and copper, play a pivotal role in the efficient synthesis of 5-arylisoxazoles through various cycloaddition and cross-coupling reactions. organic-chemistry.orgrsc.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of the 2-fluorophenyl group onto a pre-formed isoxazole ring or the construction of the ring itself.

The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a widely used method. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org For the synthesis of 5-arylisoxazoles, a Sonogashira coupling can be followed by a 1,3-dipolar cycloaddition in a one-pot, three-component reaction, yielding isoxazoles in good yields. rsc.org The reactivity of the halide partner is a key factor, with the general trend being I > OTf > Br >> Cl. wikipedia.org

The Suzuki reaction provides an alternative route, coupling an organoboron species (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions and the low toxicity of the boron-based reagents. organic-chemistry.org The Suzuki reaction has been successfully applied to the synthesis of 5-arylated indoles and can be adapted for the preparation of 5-arylisoxazoles. clockss.org The choice of palladium catalyst and ligands is crucial for achieving high yields, with combinations like Pd(OAc)₂/PCy₃ being effective for a range of substrates. organic-chemistry.org

| Reaction | Catalyst System | Key Features | Typical Substrates |

| Sonogashira Coupling | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Amine base | Forms C(sp)-C(sp²) bonds; mild conditions possible. wikipedia.orgorganic-chemistry.org | Terminal alkynes, Aryl/Vinyl halides (I, Br, OTf). wikipedia.org |

| Suzuki Reaction | Pd complex (e.g., Pd(OAc)₂), Ligand (e.g., PCy₃), Base | Forms C(sp²)-C(sp²) bonds; uses stable and low-toxicity organoboron reagents. wikipedia.orgorganic-chemistry.org | Aryl/Vinyl boronic acids, Aryl/Vinyl halides or triflates. organic-chemistry.org |

This table summarizes key aspects of Palladium-Catalyzed Cross-Coupling reactions for isoxazole synthesis.

Copper catalysts are highly effective in promoting the formation of the isoxazole ring through annulation and cycloaddition pathways. organic-chemistry.orgacs.orgrsc.org A prominent method is the copper-catalyzed [3+2] cycloaddition of an alkyne with a nitrile oxide, which can be generated in situ. organic-chemistry.orgacs.org This approach offers high regioselectivity, leading to the formation of 3,5-disubstituted isoxazoles in a single step. organic-chemistry.org

Various copper sources can be utilized, including copper(I) and copper(II) salts. rsc.org For instance, a copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal acetylenes provides a mild and convenient one-pot procedure for 3,5-disubstituted isoxazoles. organic-chemistry.org Copper(II) acetate (B1210297) has also been shown to catalyze the annulation reaction of alkenes with in situ generated oxazete to produce isoxazoles. researchgate.net Mechanochemical methods using a recyclable Cu/Al₂O₃ nanocomposite catalyst have also been developed for the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides, offering a solvent-free route to 3,5-isoxazoles. nih.gov

| Catalyst System | Reaction Type | Key Advantages | Example Starting Materials |

| Cu(OAc)₂·H₂O / DABCO | [3+2] Cycloaddition | One-pot, highly regioselective. organic-chemistry.org | Alkynes, Diazo compounds, tert-Butyl nitrite (B80452). organic-chemistry.org |

| Copper(I) salts | [3+2] Cycloaddition | Mild conditions, one-pot procedure. organic-chemistry.org | Terminal acetylenes, in situ generated Nitrile oxides. organic-chemistry.org |

| Cu/Al₂O₃ (mechanochemical) | 1,3-Dipolar Cycloaddition | Solvent-free, recyclable catalyst. nih.gov | Terminal alkynes, Hydroxyimidoyl chlorides. nih.gov |

| Cu(TFA)₂ / NaOAc | [2+1+1+1] Cycloaddition | Novel approach to isoxazole core formation. rsc.org | Sulfoxonium ylides, tert-Butyl nitrite. rsc.org |

This table presents various copper-mediated strategies for the synthesis of isoxazoles.

Metal-Free Synthetic Routes for Isoxazole Scaffolds

While transition metals are efficient catalysts, concerns about their cost, toxicity, and the need for removal from the final product have driven the development of metal-free synthetic alternatives. rsc.orgresearchgate.net These methods often rely on the use of alternative activators or reaction conditions to promote the desired transformations.

One common metal-free approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. rsc.org The nitrile oxide can be generated in situ from an aldoxime using an oxidizing agent like oxone in an aqueous medium. rsc.org This method is environmentally benign and proceeds at room temperature. rsc.org Another strategy employs hypervalent iodine reagents to induce the cycloaddition of nitrile oxides to alkynes, which is a mild procedure suitable for a range of substrates. researchgate.net

Furthermore, domino reactions mediated by reagents like tert-butyl nitrite can lead to the synthesis of isoxazoles from terminal aryl alkenes and alkynes without the need for a metal catalyst. acs.org The development of such metal-free routes is a significant step towards more sustainable chemical synthesis. rsc.org

Microwave-Assisted and Ultrasonic Synthesis Techniques

The application of microwave irradiation and ultrasound has been shown to significantly enhance the efficiency of isoxazole synthesis. rsc.orgnih.govbohrium.comelifesciences.orgnih.govsemanticscholar.org These techniques can lead to dramatically reduced reaction times, improved yields, and often milder reaction conditions compared to conventional heating methods. nih.govresearchgate.net

Microwave-assisted synthesis has been successfully employed for the 1,3-dipolar cycloaddition reaction to produce phenylisoxazole derivatives in a metal-free manner. researchgate.netsemanticscholar.org For example, the reaction of an oxime with an alkyne in DMF at 120 °C under microwave irradiation can be completed in as little as 10 minutes, with yields up to 93%. semanticscholar.org This method provides a rapid and economical route to a variety of substituted isoxazoles. semanticscholar.org

Ultrasonic irradiation is another green chemistry tool that accelerates reactions through the phenomenon of acoustic cavitation. bohrium.comelifesciences.org This technique has been used for the one-pot, multi-component synthesis of methyleneisoxazole-5(4H)-ones in aqueous ethanol (B145695) at room temperature, offering benefits such as short reaction times (≤10 minutes), simple workup, and excellent yields without the need for a catalyst. bohrium.com Ultrasound has also been used in conjunction with catalysts to improve reaction efficiency, demonstrating its versatility in organic synthesis. preprints.org

| Technique | Key Advantages | Typical Reaction Time | Example Application |

| Microwave-Assisted | Rapid heating, reduced reaction times, improved yields, high selectivity. nih.govsemanticscholar.orgresearchgate.net | Minutes. semanticscholar.orgnih.gov | Metal-free 1,3-dipolar cycloaddition for phenylisoxazoles. semanticscholar.org |

| Ultrasonic Irradiation | Environmentally friendly, rapid reaction times, high atom economy, operational simplicity. bohrium.comelifesciences.org | ≤10 minutes. bohrium.com | Catalyst-free, one-pot, multi-component synthesis of isoxazole-5(4H)-one analogues. bohrium.com |

This table highlights the advantages and applications of microwave and ultrasonic techniques in isoxazole synthesis.

Aqueous Media and Green Chemistry Principles in Isoxazole Preparation

Adherence to the principles of green chemistry is a major focus in modern synthetic chemistry, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. researchgate.netmdpi.com The synthesis of isoxazoles has seen significant progress in this area, particularly through the use of water as a reaction medium. researchgate.netnih.govbohrium.comresearchgate.netmdpi.com

Water is an inexpensive, non-toxic, and non-flammable solvent, making it an ideal medium for green synthesis. researchgate.net Efficient syntheses of 5-arylisoxazole derivatives have been developed that proceed in aqueous media without the need for any catalyst. researchgate.netmdpi.com For instance, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water at 50 °C provides a clean and high-yielding route to 5-arylisoxazoles. researchgate.netmdpi.com

The combination of aqueous media with other green techniques, such as ultrasonic irradiation, further enhances the environmental friendliness of isoxazole synthesis. These methods often feature simple experimental procedures, easy workup, and energy conservation, representing a sustainable approach to the preparation of this important heterocyclic scaffold. mdpi.com The use of recyclable catalysts and solvent-free conditions, such as those found in mechanochemical synthesis, also aligns with the core tenets of green chemistry. nih.gov

Specific Synthetic Pathways to this compound and its Direct Precursors

The formation of the 5-substituted isoxazole ring system is often accomplished via a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry. In the context of this compound, this typically involves the reaction of a nitrile oxide with an alkyne. The following sections detail specific implementations of this strategy, starting from readily available precursors.

Derivations from 2-Fluorobenzaldehyde (B47322) and Related Intermediates

A common and efficient pathway to 5-arylisoxazoles begins with the corresponding benzaldehyde. This approach leverages the conversion of the aldehyde to an oxime, which then serves as a precursor to a nitrile oxide for subsequent cycloaddition.

The synthesis commences with the formation of 2-fluorobenzaldehyde oxime. This can be readily achieved by the reaction of 2-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a mild base, such as sodium acetate, in an alcoholic solvent. icm.edu.pl This standard oximation reaction proceeds with high efficiency.

The resulting 2-fluorobenzaldehyde oxime is then converted into the corresponding nitrile oxide, 2-fluorobenzonitrile (B118710) oxide. A common method for this in situ generation is the oxidation of the aldoxime. Reagents such as chloramine-T or N-chlorosuccinimide (NCS) can be employed for this transformation. core.ac.ukhzdr.de The highly reactive nitrile oxide is not isolated but is immediately trapped by a suitable dipolarophile.

For the synthesis of this compound, the simplest dipolarophile is acetylene (B1199291) gas. By bubbling acetylene through the solution containing the in situ generated 2-fluorobenzonitrile oxide, a 1,3-dipolar cycloaddition reaction occurs to furnish the desired this compound. youtube.com The regioselectivity of this reaction, yielding the 5-substituted isoxazole rather than the 4-substituted isomer, is a key advantage of this method.

A general reaction scheme for this pathway is presented below:

Scheme 1: Synthesis of this compound from 2-Fluorobenzaldehyde

| Step | Reactants | Reagents | Product |

| 1 | 2-Fluorobenzaldehyde, Hydroxylamine hydrochloride | Sodium acetate, Ethanol | 2-Fluorobenzaldehyde oxime |

| 2 | 2-Fluorobenzaldehyde oxime, Acetylene | Chloramine-T or NCS | This compound |

Table 1: Key Intermediates and Product in the Synthesis from 2-Fluorobenzaldehyde

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| 2-Fluorobenzaldehyde | C₇H₅FO | 124.11 | Starting Material |

| 2-Fluorobenzaldehyde oxime | C₇H₆FNO | 139.13 | Intermediate |

| 2-Fluorobenzonitrile oxide | C₇H₄FNO | 137.11 | Reactive Intermediate |

| Acetylene | C₂H₂ | 26.04 | Dipolarophile |

| This compound | C₉H₆FNO | 163.15 | Final Product |

Routes Involving 1-Ethynyl-2-fluorobenzene (B1630581) as a Building Block

An alternative and equally effective synthetic strategy utilizes 1-ethynyl-2-fluorobenzene as the foundational building block. In this approach, the pre-formed aryl-alkyne undergoes a cycloaddition reaction with a nitrile oxide precursor. This method offers the advantage of building the isoxazole ring onto the existing fluorinated phenylacetylene framework.

The reaction involves the 1,3-dipolar cycloaddition of a nitrile oxide, generated from a simple precursor like formaldoxime (B1209246) or its equivalent, with 1-ethynyl-2-fluorobenzene. The nitrile oxide can be generated in situ from formaldoxime via oxidation, or from a more stable precursor like chloro- or bromoformaldoxime.

For instance, the reaction of 1-ethynyl-2-fluorobenzene with a source of formonitrile oxide, generated in situ, would lead directly to the formation of this compound. The regiochemistry of the cycloaddition is again crucial, and in many cases, the reaction provides the desired 5-substituted isomer as the major product. mdpi.com

A representative reaction scheme is as follows:

Scheme 2: Synthesis of this compound from 1-Ethynyl-2-fluorobenzene

| Reactant | Reagent | Product |

| 1-Ethynyl-2-fluorobenzene, Formaldoxime | Oxidizing Agent (e.g., NCS) | This compound |

Table 2: Key Components in the Synthesis from 1-Ethynyl-2-fluorobenzene

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| 1-Ethynyl-2-fluorobenzene | C₈H₅F | 120.12 | Starting Material |

| Formaldoxime | CH₃NO | 45.04 | Nitrile Oxide Precursor |

| This compound | C₉H₆FNO | 163.15 | Final Product |

This route has been successfully employed in the synthesis of more complex isoxazoles, demonstrating its robustness. For example, the cycloaddition of a substituted nitrile oxide with 1-ethynyl-2-fluorobenzene has been reported to yield the corresponding 3,5-disubstituted isoxazole in high yield. mdpi.com This highlights the potential for creating a diverse library of this compound analogues by varying the nitrile oxide component.

Electrophilic Aromatic Substitution Reactions on the Fluorophenyl Moiety

The 2-fluorophenyl group attached to the isoxazole ring can undergo electrophilic aromatic substitution (SEAr) reactions. The fluorine atom, being an ortho-, para-directing deactivator, and the isoxazole ring itself, influence the regioselectivity of these substitutions.

Recent studies have shown that electrophilic aromatic substitution can occur at the C5 position of isoxazolines, which are related heterocyclic structures. rsc.orgrsc.orgresearchgate.net This reaction proceeds through the formation of a carbocation intermediate, generated via C-F bond cleavage, which then reacts with aromatic compounds. rsc.orgrsc.orgresearchgate.net While this specific reaction is on an isoxazoline, it highlights the potential for activating the C5 position for electrophilic attack under certain conditions. For the this compound, electrophilic substitution on the phenyl ring would be influenced by the directing effects of both the fluorine atom and the isoxazole substituent.

Nucleophilic Substitution Reactions at the Isoxazole Ring and its Side Chains

Nucleophilic substitution reactions are a key strategy for the functionalization of the isoxazole core. These reactions can occur at various positions on the isoxazole ring, provided a suitable leaving group is present.

A notable example involves the nucleophilic aromatic substitution (SNAr) of a nitro group on the isoxazole ring. researchgate.net This method allows for the introduction of a wide range of nucleophiles under mild conditions. researchgate.net For instance, 5-nitroisoxazoles react with various O,O-, N,N-, and S,S-bis(nucleophiles) to yield a diverse array of bis(isoxazole) derivatives. researchgate.net While this example doesn't directly involve this compound, it demonstrates a powerful method for functionalizing the isoxazole ring that could potentially be adapted.

Furthermore, the conversion of isoxazol-5-ones to 3,5-disubstituted isoxazoles often proceeds through the formation of 5-(pseudo)halogenated isoxazoles, which then undergo nucleophilic substitution or palladium-catalyzed cross-coupling reactions to introduce various substituents. researchgate.net

Functional Group Interconversions and Modifications of Derived Structures

The functional groups present on the this compound scaffold or introduced through derivatization can be further modified to create a wider range of compounds. These interconversions are standard transformations in organic synthesis.

For example, a carboxyl group on the isoxazole ring can be converted into a variety of other functional groups. The synthesis of N'-benzylidene-5-phenylisoxazole-3-carbohydrazide derivatives starts from a methyl 5-phenylisoxazole-3-carboxylate. rsc.org This ester is first reacted with hydrazine (B178648) hydrate (B1144303) to form a carbohydrazide, which is then condensed with functionalized benzaldehydes. rsc.org Similarly, N-methyl-5-phenylisoxazole-3-carboxamide can be converted to the corresponding carboxylic acid, esters, and other amides. lookchem.com

Another common functional group interconversion is the reduction of a nitro group. The reduction of a nitro group on an isoxazole ring can be achieved, allowing for further functionalization. researchgate.net Additionally, aldehydes on the isoxazole ring can be transformed. For instance, isoxazole-5-carbaldehydes can be reacted with the Ruppert-Prakash reagent (TMSCF₃) to prepare (β,β,β-trifluoro-α-hydroxyethyl)isoxazoles. nih.gov

The following table summarizes some examples of functional group interconversions on isoxazole derivatives:

| Starting Material | Reagents | Product | Reference |

| Methyl 5-phenylisoxazole-3-carboxylate | 1. Hydrazine hydrate2. Functionalized benzaldehydes | N'-benzylidene-5-phenylisoxazole-3-carbohydrazide derivatives | rsc.org |

| N-methyl-5-phenylisoxazole-3-carboxamide | Hydroxide, alkoxide, amine | Carboxylic acid, esters, amides | lookchem.com |

| Isoxazole-5-carbaldehyde | Ruppert-Prakash reagent (TMSCF₃) | (β,β,β-trifluoro-α-hydroxyethyl)isoxazole | nih.gov |

Ring Transformations and Rearrangement Reactions of Isoxazole Systems

The isoxazole ring, despite its general stability, can undergo ring-opening and rearrangement reactions under specific conditions, providing access to other heterocyclic systems or acyclic compounds. researchgate.net

One such transformation is the conversion of isoxazoles into furan (B31954) and pyran derivatives. This reaction involves the ring opening of the isoxazole in the presence of an aromatic aldehyde, followed by nucleophilic attack and heterocyclization. rsc.org This process has been successfully applied to 5-substituted isoxazoles. rsc.org

Another important rearrangement is the photochemical transposition of ring atoms. For example, 3,5-diphenylisoxazole has been shown to photorearrange to 4-phenyloxazole, demonstrating a pathway for converting isoxazoles into oxazoles. acs.orgresearchgate.net

The Boulton-Katritzky rearrangement is another known reaction of isoxazoles. researchgate.net Additionally, the isoxazole ring can be cleaved under reducing or basic conditions. researchgate.net For instance, the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is involved in the reaction of in-situ generated 3-(phenylethynyl)-4H-chromen-4-one with hydroxylamine hydrochloride to form functionalized isoxazole derivatives. researchgate.net

These ring transformation and rearrangement reactions highlight the versatility of the isoxazole scaffold as a synthetic intermediate for accessing a diverse range of chemical structures. researchgate.netresearchgate.net

Spectroscopic and Advanced Analytical Characterization Techniques for 5 2 Fluorophenyl Isoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-(2-Fluorophenyl)isoxazole in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the proton and carbon frameworks of the molecule.

The ¹H NMR spectrum of this compound and its derivatives provides detailed information about the number, connectivity, and chemical environment of protons. In a derivative like 3-(4-bromophenyl)-5-(2-fluorophenyl)isoxazole, the proton on the isoxazole (B147169) ring (H-4) typically appears as a distinct singlet. rsc.org The protons on the 2-fluorophenyl ring exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

For instance, in 3-(2-fluorophenyl)-4-nitroisoxazole, the aromatic protons of the 2-fluorophenyl group appear as multiplets in the range of δ 7.21-7.62 ppm. rsc.org Similarly, in a steroid derivative containing the this compound moiety, the proton signals for this group were observed as a triplet of doublets at δ 7.95 ppm and multiplets between δ 7.18 and 7.40 ppm. umtm.cz The signal for the isoxazole proton (H-4) in N-((3-(2-fluorophenyl)isoxazol-5-yl)methyl) derivatives is typically found around δ 6.57 ppm as a singlet. rsc.org

Table 1: Typical ¹H NMR Chemical Shifts (δ) for this compound Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity | Source(s) |

|---|---|---|---|

| Isoxazole H-4 | ~6.6 - 7.1 | s | rsc.orgrsc.org |

Note: Chemical shifts are reported in ppm downfield from a standard reference (e.g., TMS). Multiplicity: s = singlet, m = multiplet, td = triplet of doublets.

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The spectrum shows distinct signals for each unique carbon atom in the molecule. In isoxazole derivatives, the carbons of the heterocyclic ring (C-3, C-4, and C-5) show characteristic chemical shifts. For example, in 3,5-disubstituted isoxazoles, the C-3, C-4, and C-5 carbons resonate at approximately δ 163, 97, and 170 ppm, respectively. rsc.org

The presence of the fluorine atom on the phenyl ring introduces carbon-fluorine (C-F) coupling, which is observable in the ¹³C NMR spectrum and provides valuable structural confirmation. For 4-(2-Fluorophenyl)-5-(4-methoxynaphthalen-1-yl)isoxazole, the fluorinated carbon shows a large coupling constant (J = 247 Hz), and adjacent carbons also show smaller couplings. arabjchem.org In 3-(2-fluorophenyl)-4-nitroisoxazole, the carbon directly bonded to fluorine (C-2') resonates at δ 159.1 ppm with a doublet splitting (d) due to C-F coupling (J = 20.6 Hz), while other carbons in the phenyl ring also exhibit coupling. rsc.org

Table 2: Typical ¹³C NMR Chemical Shifts (δ) for Fluorophenyl Isoxazole Derivatives

| Carbon | Chemical Shift (ppm) | C-F Coupling (J) in Hz | Source(s) |

|---|---|---|---|

| Isoxazole C-3 | ~159 - 163 | - | rsc.orgrsc.orgarabjchem.org |

| Isoxazole C-4 | ~97 - 103 | - | rsc.orgrsc.org |

| Isoxazole C-5 | ~166 - 175 | - | rsc.orgarabjchem.org |

| Phenyl C-1' (attachment to isoxazole) | ~114 - 118 | d, J ≈ 14 | rsc.orgarabjchem.org |

Note: Chemical shifts are reported in ppm. 'd' denotes a doublet splitting pattern.

For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are indispensable for complete structural assignment. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of proton-proton spin systems within the molecule.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the carbon atoms they are directly attached to, enabling unambiguous assignment of the carbon framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining the spatial proximity of protons, regardless of whether they are bonded. It detects through-space correlations. For example, a NOESY experiment on an isoxazolidine (B1194047) derivative showed strong correlations between specific protons, confirming their relative stereochemistry (i.e., whether they are on the same side or opposite sides of a ring). researchgate.netresearchgate.net This information is critical for understanding the three-dimensional structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula. arabjchem.orgbeilstein-journals.org

Techniques like Electrospray Ionization (ESI) are commonly used as they are "soft" ionization methods that tend to produce an intact molecular ion ([M+H]⁺), minimizing premature fragmentation. rsc.orgnih.gov The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. The isoxazole ring is known to undergo characteristic cleavage under electron impact. consensus.app The fragmentation pathways often involve the breaking of the weak N-O bond, leading to specific fragment ions that help to confirm the core structure. rsc.orgresearchgate.net

Table 3: Mass Spectrometry Data for a Representative Derivative, 4-(2-Fluorophenyl)-5-(4-methoxynaphthalen-1-yl)isoxazole

| Analysis Type | Ion | Calculated m/z | Found m/z | Source |

|---|

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of the isoxazole ring and the fluorophenyl group.

Key vibrational bands include:

Isoxazole Ring: The C=N stretching vibration typically appears in the range of 1575-1643 cm⁻¹. rsc.orgsemanticscholar.org The N-O and C-O stretching vibrations of the isoxazole ring are also identifiable, often appearing around 1153 cm⁻¹ and 1068 cm⁻¹, respectively. rjpbcs.com

Aromatic Ring: C-H stretching vibrations for the aromatic protons are observed above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1400-1600 cm⁻¹ region. ijpcbs.com

C-F Bond: The carbon-fluorine stretching vibration gives a strong absorption band, typically found in the 1100-1250 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for Isoxazole Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| Isoxazole C=N | Stretching | 1575 - 1643 | rsc.orgsemanticscholar.org |

| Isoxazole N-O | Stretching | ~1110 - 1168 | semanticscholar.orgrjpbcs.com |

| Aromatic C=C | Stretching | 1400 - 1600 | ijpcbs.com |

| Aromatic C-H | Stretching | > 3000 | ijpcbs.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals (like π or n) to higher energy orbitals (like π*). For this compound, the conjugated system formed by the phenyl ring and the isoxazole ring gives rise to characteristic absorption bands.

These absorptions are typically due to π → π* and n → π* electronic transitions. researchgate.net Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) are often employed to better understand the nature of these transitions and the molecular orbitals involved. elsevierpure.com Studies on similar compounds, such as 3-Amino-5-(4-fluorophenyl)isoxazole, have been conducted to analyze their absorption properties, correlating experimental spectra with theoretical calculations. ijopaar.com The position of the absorption maximum (λmax) can be influenced by substituents on either ring and the solvent used. For example, spectophotometric titration using a UV-Vis spectrophotometer has been used to study the binding of isoxazolyl steroids to enzymes. umtm.cz The analysis of frontier molecular orbitals (HOMO and LUMO) helps in characterizing the intramolecular charge transfer (ICT) nature of these electronic transitions. nih.govscilit.com

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in synthetic chemistry for the empirical formula determination of newly synthesized compounds. This method provides quantitative information on the elemental composition, typically carbon (C), hydrogen (H), and nitrogen (N), of a sample. In the characterization of this compound and its derivatives, elemental analysis serves as a crucial step to verify that the synthesized molecule has the expected atomic composition, thereby confirming its molecular formula alongside spectroscopic data. researchgate.netresearchgate.networldnewsnaturalsciences.comarcjournals.org The procedure involves combusting a small, precise amount of the pure compound and quantifying the resultant combustion products (e.g., CO₂, H₂O, N₂). The experimentally determined percentages of each element are then compared against the theoretically calculated values based on the proposed chemical formula. njesr.com A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the successful synthesis and purity of the target compound. researchgate.net

Research findings for various isoxazole derivatives consistently report the use of elemental analysis to substantiate their structures. For instance, in the synthesis of novel fluorophenyl-isoxazole-carboxamide derivatives, elemental analysis was a key part of the characterization process. researchgate.net Similarly, the synthesis of a series of 3,5-dimethyl-4-(phenylazo)isoxazole derivatives, including those with fluorophenyl substituents, utilized elemental analysis to confirm the final structures. researchgate.net These analyses are typically performed on specialized instruments known as elemental analyzers. worldnewsnaturalsciences.comnjesr.comacgpubs.org

The data presented in the following tables showcases the application of elemental analysis in the verification of various isoxazole derivatives. The close agreement between the calculated and found percentages for carbon, hydrogen, and nitrogen validates the proposed structures.

Detailed Research Findings

In a study focused on creating novel fluorophenyl-isoxazole-carboxamide derivatives, researchers synthesized and characterized several compounds, including 3-(4-Fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxamide . The elemental analysis results provided a direct confirmation of its composition. researchgate.net

Table 1: Elemental Analysis Data for 3-(4-Fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxamide researchgate.net

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 61.68 | 61.53 |

| H | 4.94 | 4.80 |

| N | 6.54 | 6.49 |

Another investigation into new azo-linked isoxazoles reported the synthesis of 3,5-Dimethyl-4-(2'-fluoro-4'-methylphenylazo) isoxazole . The compositional analysis was essential in confirming the successful diazotization and coupling reaction to form the final product. researchgate.net

Table 2: Elemental Analysis Data for 3,5-Dimethyl-4-(2'-fluoro-4'-methylphenylazo) isoxazole researchgate.net

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 62.34 | 62.71 |

| H | 5.30 | 5.62 |

| N | 18.01 | 18.43 |

Furthermore, the synthesis of 3,5-Diamino-4-(2'-fluorophenylazo)isoxazole also relied on elemental analysis for structural confirmation. The results obtained were in close agreement with the calculated values for the proposed formula C₉H₈FN₅O. researchgate.net

Table 3: Elemental Analysis Data for 3,5-Diamino-4-(2'-fluorophenylazo)isoxazole researchgate.net

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 48.87 | 48.42 |

| H | 3.65 | 3.98 |

| N | 31.66 | 31.29 |

These examples underscore the indispensable role of elemental analysis. While techniques like NMR, IR, and mass spectrometry elucidate the structural framework and functional groups, elemental analysis provides the fundamental data to confirm that the empirical and molecular formulas are correct, ensuring the compositional integrity of the synthesized isoxazole derivatives. biointerfaceresearch.comresearchgate.net

Computational and Theoretical Investigations of 5 2 Fluorophenyl Isoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic world of molecules. For 5-(2-Fluorophenyl)isoxazole, these methods can predict its geometry, stability, and spectroscopic characteristics with high accuracy.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. tandfonline.comresearchgate.net By employing functionals such as B3LYP or PBE1PBE with a suitable basis set like 6-311++G(d,p), researchers can determine the molecule's most stable three-dimensional conformation, known as the optimized geometry. nih.govresearchgate.net For this compound, the calculations would likely reveal a non-planar structure due to the steric and electronic interactions between the 2-fluorophenyl ring and the isoxazole (B147169) ring. ijopaar.com The fluorine atom, being highly electronegative, influences the charge distribution and geometry of the phenyl ring.

The optimized geometric parameters, including bond lengths and angles, are critical for understanding the molecule's structural integrity. For instance, the C-C bond lengths within the phenyl ring are expected to be approximately 1.39 Å. ijopaar.com DFT calculations provide a detailed map of these parameters.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| C-C (phenyl avg.) | ~1.39 Å | |

| C-O (isoxazole) | ~1.36 Å | |

| N-O (isoxazole) | ~1.41 Å | |

| Bond Angle | C-C-F | ~118° |

| C-O-N (isoxazole) | ~109° |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies, Ionization Potential, Electron Affinity)

Frontier Molecular Orbital (FMO) theory is essential for explaining chemical reactivity. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. researchgate.net In molecules like this compound, the HOMO is often distributed over the electron-rich phenyl ring, while the LUMO tends to be localized on the electron-deficient isoxazole ring. nih.gov

From the HOMO and LUMO energies, other important electronic properties can be estimated, such as Ionization Potential (IP ≈ -EHOMO) and Electron Affinity (EA ≈ -ELUMO). ijopaar.com

Table 2: Illustrative FMO Properties for this compound

| Property | Symbol | Typical Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 to -7.5 |

| LUMO Energy | ELUMO | -1.0 to -2.0 |

| Energy Gap | ΔE | 4.5 to 6.5 |

| Ionization Potential | IP | 6.5 to 7.5 |

Natural Bonding Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. csic.es It is used to understand intramolecular charge transfer (ICT) and stabilizing effects arising from hyperconjugative interactions. researchgate.netresearchgate.net This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals.

Table 3: Illustrative NBO Analysis of Key Hyperconjugative Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) in Isoxazole | π* (C=N) in Isoxazole | 15 - 25 |

| LP (N) in Isoxazole | π* (C=C) in Phenyl Ring | 5 - 10 |

Prediction and Comparison of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are highly effective at predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. researchgate.netijpcbs.com

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values are often in good agreement with experimental data, aiding in the assignment of complex spectra. nih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov The calculated frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR spectra. tandfonline.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. It provides information on excitation energies (which correspond to absorption wavelengths, λmax) and oscillator strengths (which relate to absorption intensity). rsc.org

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectrum | Parameter | Predicted Value | Typical Experimental Value |

|---|---|---|---|

| ¹H NMR | H on Isoxazole Ring | ~6.8 ppm | 6.7-7.0 ppm |

| ¹³C NMR | C-F in Phenyl Ring | ~160 ppm (JC-F ≈ 245 Hz) | 158-162 ppm |

| IR | C=N Stretch (Isoxazole) | ~1620 cm⁻¹ | 1610-1630 cm⁻¹ |

| C-F Stretch | ~1250 cm⁻¹ | 1240-1260 cm⁻¹ |

Reaction Mechanism Elucidation through Computational Modeling

Beyond static molecular properties, computational chemistry is invaluable for studying the dynamics of chemical reactions, including how molecules like this compound are formed.

Theoretical Pathways of 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a cornerstone reaction for the synthesis of five-membered heterocycles, including isoxazoles. mdpi.com This reaction typically involves the combination of a 1,3-dipole (such as a nitrile oxide) with a dipolarophile (an alkene or alkyne). nih.gov

To form this compound, a plausible pathway is the reaction of an appropriate alkyne with 2-fluorobenzonitrile (B118710) oxide (generated in situ from 2-fluorobenzohydroxamoyl chloride). Computational modeling using DFT can map out the entire reaction pathway, identifying the structures of reactants, transition states (TS), and products. nih.gov

The activation energy (ΔG‡) calculated for the transition state provides insight into the reaction rate, while analysis of the transition state geometry reveals whether the reaction is synchronous or asynchronous. nih.gov FMO theory is again applied here to predict the regioselectivity of the cycloaddition, determining why the 5-substituted isoxazole is the favored product over other possible isomers. nih.govnih.gov The interaction between the HOMO of the nitrile oxide and the LUMO of the alkyne (or vice-versa) dictates the orientation of the reactants as they approach each other to form the final product. nih.gov

Mechanistic Insights into Complex Rearrangements and Transformations

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of complex rearrangements and transformations involving the isoxazole nucleus. These investigations provide a deeper understanding of reaction pathways, transition states, and the factors governing product formation.

One area of focus has been the 1,3-dipolar cycloaddition reaction, a key method for synthesizing isoxazole rings. mdpi.com Theoretical calculations help to explain the regioselectivity of these reactions, predicting which isomer is preferentially formed. For instance, in the reaction of nitrile oxides with alkynes, computational models can determine the energy barriers for the formation of different regioisomers, thus explaining the observed experimental outcomes. nih.gov

Furthermore, theoretical studies have shed light on the thermal and photochemical rearrangements of isoxazoles. These transformations can lead to a variety of other heterocyclic systems, and understanding the underlying mechanisms is crucial for synthetic planning. For example, the conversion of isoxazolines to isoxazoles through dehydration or other elimination reactions has been studied computationally to optimize reaction conditions and improve yields. mdpi.combeilstein-journals.org In some cases, unexpected rearrangement products are formed, and computational analysis can help to rationalize these observations by identifying viable, low-energy reaction pathways that might not be immediately obvious. rsc.org

Mechanistic studies also extend to the transformation of isoxazole derivatives into other valuable chemical entities. For example, the Beckmann rearrangement of isoxazole-containing precursors and the subsequent formation of nitriles have been investigated. mdpi.com These computational insights are vital for predicting the feasibility of synthetic routes and for designing novel transformations.

Table 1: Examples of Computationally Studied Isoxazole Transformations

| Transformation Type | Computational Method | Key Insights |

| 1,3-Dipolar Cycloaddition | DFT | Elucidation of regioselectivity and reaction energetics. mdpi.comnih.gov |

| Isoxazoline (B3343090) to Isoxazole Conversion | DFT | Optimization of reaction conditions and understanding of by-product formation. mdpi.combeilstein-journals.org |

| Thermal/Photochemical Rearrangements | DFT | Identification of low-energy pathways to novel heterocyclic systems. rsc.org |

| Beckmann Rearrangement | Not Specified | Understanding nitrile formation as a side product. mdpi.com |

Molecular Modeling and Docking Studies for Structure-Based Design (General Isoxazole Focus)

Molecular modeling and docking are powerful computational tools used in drug discovery to predict how a small molecule, such as an isoxazole derivative, will interact with a biological target, typically a protein. tandfonline.comresearchgate.net This information is invaluable for the rational design of new and more potent therapeutic agents. tandfonline.com

The general process involves creating a three-dimensional model of the target protein and then computationally "docking" the isoxazole-containing ligand into the protein's active site. nih.govnih.gov The docking simulations calculate the binding affinity and identify the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. tandfonline.commdpi.com

Numerous studies have utilized this approach for various isoxazole derivatives targeting a wide range of proteins. For example, isoxazole-based compounds have been investigated as inhibitors of enzymes like cyclooxygenases (COX) and protein kinases, as well as modulators of nuclear receptors like the Farnesoid X Receptor (FXR). nih.govmdpi.com

The results from docking studies guide the optimization of the lead compound. By understanding the structure-activity relationship (SAR), chemists can modify the isoxazole scaffold or its substituents to enhance binding affinity and selectivity for the target protein. tandfonline.comnih.gov For instance, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a hydrophobic group can be added to the isoxazole derivative to exploit this interaction and improve its potency.

Table 2: Application of Molecular Docking to Isoxazole Derivatives

| Target Protein | Type of Study | Key Findings |

| Heat shock protein 90 (Hsp90) | Molecular Docking & MD Simulations | Identification of key amino acid interactions and prediction of stable binding modes. tandfonline.comnih.gov |

| Pyruvate Kinase & Dihydrofolate reductase | Virtual Screening & Molecular Docking | Identification of potential antimicrobial agents with favorable binding scores. researchgate.net |

| Tubulin | QSAR, Molecular Docking & MD Simulations | Design of novel inhibitors with predicted high stability in the active site. tandfonline.com |

| Cyclooxygenase (COX) Enzymes | Molecular Docking | Elucidation of binding interactions to explain inhibitory activity. nih.gov |

| Farnesoid X Receptor (FXR) | 3D-QSAR & MD Simulations | Identification of structural requirements for agonist activity. mdpi.com |

Conformational Analysis and Potential Energy Surface Studies

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. For this compound, this involves studying the rotation around the single bond connecting the phenyl and isoxazole rings.

Computational methods, such as potential energy surface (PES) scans, are employed to explore the conformational landscape of the molecule. ijopaar.comresearchgate.net By systematically rotating specific dihedral angles and calculating the energy at each step, a PES can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the transition states between them.

These conformational preferences can have significant implications for how the molecule interacts with a biological target. The bioactive conformation, the shape the molecule adopts when bound to its receptor, may or may not be the lowest energy conformation in solution. Understanding the conformational flexibility and the energy required to adopt the bioactive conformation is therefore crucial for drug design. researchgate.net

Table 3: Computational Methods in Conformational Analysis

| Computational Technique | Information Obtained | Relevance to this compound |

| Potential Energy Surface (PES) Scan | Stable conformers, transition states, and rotational energy barriers. ijopaar.comresearchgate.net | Determines the preferred orientation of the fluorophenyl ring relative to the isoxazole ring. |

| Density Functional Theory (DFT) | Optimized molecular geometry and electronic structure. nih.govijopaar.com | Provides accurate energy calculations for different conformations. |

| Natural Bonding Orbital (NBO) Analysis | Intramolecular interactions and charge distribution. ijopaar.com | Helps to understand the electronic effects of the fluorine substituent on conformational stability. |

Applications of 5 2 Fluorophenyl Isoxazole and Its Derivatives in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates for Diverse Chemical Scaffolds

The 5-(2-fluorophenyl)isoxazole core is a foundational structure for accessing a wide range of more complex molecules. Its utility as a synthetic intermediate stems from the chemical reactivity of the isoxazole (B147169) ring and the potential for functionalization on both the heterocyclic and the aromatic portions of the molecule. The isoxazole moiety itself is a stable aromatic system, yet it can be involved in various chemical transformations.

Derivatives of this compound are particularly useful. For instance, compounds like 3-(chloromethyl)-5-(2-fluorophenyl)isoxazole (B3024877) possess a reactive chloromethyl group that is susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups, such as amines or alcohols, thereby enabling the construction of diverse molecular libraries. smolecule.com Furthermore, the isoxazole ring system can be synthesized through methods like 1,3-dipolar cycloaddition reactions, which offer a high degree of control over the final structure. nih.gov This strategic placement of reactive handles makes this compound and its analogues powerful starting materials for generating novel and diverse chemical scaffolds for further investigation in various scientific fields.

Building Blocks for the Design of Novel Chemical Entities

The this compound scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed for therapeutic purposes. nih.gov The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, making it a desirable feature in drug design. Researchers have utilized this building block to create novel compounds with a range of biological activities.

Key research findings have demonstrated the potential of these derivatives against various biological targets. For example, a derivative incorporating a phenylpiperazine moiety was identified as a selective inhibitor of butyrylcholinesterase (BChE), a target relevant to neurodegenerative diseases. arabjchem.org Other derivatives have been investigated for their anti-inflammatory properties through the inhibition of enzymes like Cyclooxygenase-2 (COX-2). smolecule.com Furthermore, the synthesis of a naphthalene-containing isoxazole derivative has shown potential as an anti-tubulin agent, a mechanism crucial for developing anticancer therapies.

Table 1: Examples of Biologically Active this compound Derivatives

| Derivative Name | Biological Target/Activity | Research Area | Reference |

|---|---|---|---|

| 5-(2-Fluorophenyl)-1,2-oxazol-3-ylmethanone | Butyrylcholinesterase (BChE) Inhibitor | Neurodegenerative Disease | arabjchem.org |

| 3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole based compounds | Cyclooxygenase-2 (COX-2) Inhibitor | Anti-inflammatory, Oncology | smolecule.com |

| 4-(2-Fluorophenyl)-5-(4-methoxynaphthalen-1-yl)isoxazole | Anti-tubulin Agent | Anticancer |

These examples underscore the value of this compound as a core structure for generating new chemical entities with significant therapeutic potential.

Precursors in Agrochemical Research and Development

The structural features that make this compound derivatives attractive for pharmaceuticals also translate to the field of agrochemicals. This scaffold serves as a valuable precursor for the synthesis of new pesticides and herbicides. smolecule.comsigmaaldrich.com The development of effective agrochemicals is crucial for crop protection and yield improvement. The isoxazole ring is a component of several commercial agrochemicals, and ongoing research seeks to discover new, more effective, and environmentally safer compounds. By using this compound as a starting material, chemists can systematically modify the structure to optimize for target-specific activity against pests and weeds while minimizing off-target effects.

Utility in Materials Science Research

The unique electronic and structural properties of the this compound moiety have led to its exploration in the field of materials science.

The isoxazole ring can be incorporated into polymer chains to create materials with enhanced properties. Derivatives such as 3-(2-fluorophenyl)isoxazole-5-carbaldehyde and 5-(azepan-2-yl)-3-(2-fluorophenyl)isoxazole (B1438822) have been identified as candidates for formulating advanced polymers and coatings. sigmaaldrich.comrsc.org The rigidity of the isoxazole and phenyl rings can contribute to the thermal stability and mechanical strength of the resulting polymers, while the polar heteroatoms and the fluorine atom can influence surface properties and adhesion.

The conjugated π-system of the isoxazole and phenyl rings makes these compounds interesting for applications in optoelectronics. Derivatives can be designed to exhibit tunable fluorescence and charge transport properties, which are essential for devices like organic light-emitting diodes (OLEDs) and semiconductors. sigmaaldrich.com The planar aromatic core and the potential for adding flexible side chains also make some isoxazole derivatives suitable for creating liquid crystals, materials that have applications in displays and sensors. sigmaaldrich.com The incorporation of the fluorophenyl-isoxazole unit can influence the electronic energy levels (HOMO/LUMO) of the material, allowing for the fine-tuning of its optical and electronic characteristics.

Integration into Analytical Chemistry Methodologies

In the process of synthesizing and characterizing the novel compounds described above, this compound and its derivatives are routinely integrated into standard analytical chemistry methodologies. The purity and structure of these compounds are confirmed using a suite of analytical techniques.

Structure Activity Relationship Sar Studies of Fluorophenyl Isoxazole Derivatives Methodological Focus

Systematic Structural Modifications of the Fluorophenyl Moiety and Isoxazole (B147169) Ring

The systematic modification of the fluorophenyl and isoxazole components is a cornerstone of SAR studies. Researchers methodically alter different parts of the molecule to observe the resulting changes in biological activity.

Fluorophenyl Moiety Modifications: The position of the fluorine atom on the phenyl ring is a key variable. While the subject compound is 5-(2-Fluorophenyl)isoxazole, related research on isomers like 3,5-Bis(4-fluorophenyl)isoxazole provides insight into the structural impact of fluorine substitution. In the crystal structure of 3,5-Bis(4-fluorophenyl)isoxazole, the fluorophenyl rings are not coplanar with the central isoxazole ring, exhibiting a dihedral angle of 24.23 (3)°. nih.gov This non-planar conformation can influence how the molecule fits into a biological target. Further modifications often involve introducing other substituents to the phenyl ring to explore electronic and steric effects.

Isoxazole Ring Modifications: The isoxazole ring itself is a rich template for modification. Studies have shown that substituents at various positions of the isoxazole core are critical for activity. For instance, in a series of anti-breast cancer agents, SAR studies highlighted the importance of having a trifluoromethyl (-CF3) group at the 4-position and an unsubstituted thiophene (B33073) ring at the 5-position of the isoxazole for superior activity. nih.gov The isoxazole ring can also undergo reductive cleavage of the N-O bond under certain conditions, a reactivity that is influenced by its substitution pattern. researchgate.net

A study on isoxazole derivatives as potential antimicrobial agents revealed that the inclusion of a trifluoromethyl (CF3) group was crucial for their activity. rsc.org This highlights how specific modifications to the isoxazole scaffold can confer significant biological properties.

Elucidation of Substituent Effects on Molecular Recognition and Interactions

The nature and position of substituents on both the fluorophenyl and isoxazole rings profoundly influence the molecule's electronic properties and its ability to interact with biological targets.

Crystallographic and theoretical studies have demonstrated that the electronic effects of substituents on the isoxazole ring are significant. researchgate.netrsc.org For example, placing π-electron-withdrawing groups (like cyano or acyl groups) at the 4-position of the isoxazole ring enhances the polarity of the adjacent C4–C5 bond. researchgate.netrsc.org This polarization makes the molecule structurally analogous to a Michael acceptor, which can lead to specific types of chemical reactivity and biological interactions. researchgate.netrsc.org Conversely, placing these same groups at the 5-position, or placing conjugating (but not π-electron-withdrawing) groups at the 4-position, diminishes this polarity. researchgate.netrsc.org

In the context of anticancer activity, SAR studies of certain isoxazole derivatives revealed that a highly electron-rich benzene (B151609) ring at the 3-position of the isoxazole core was essential for superior activity. nih.gov Similarly, research into other isoxazole-containing compounds has shown that the presence of electron-withdrawing groups, such as trifluoro and chloro, can significantly increase antimicrobial activity. rsc.org These electronic modifications can enhance the binding energy of the molecule with its target site, thereby boosting its potency. rsc.org

The table below summarizes the observed effects of different substituents on the properties of isoxazole derivatives based on various studies.

| Modification Site | Substituent Type | Observed Effect | Reference(s) |

| Isoxazole Position 4 | π-Electron-withdrawing (e.g., -CN, -acyl) | Enhanced C4-C5 bond polarity; molecule acts as a Michael acceptor. | rsc.org, researchgate.net |

| Isoxazole Position 3 | Electron-rich benzene ring | Superior anticancer activity. | nih.gov |

| Isoxazole Core | Trifluoromethyl (-CF3) group | Conferred antimicrobial activity. | rsc.org |

| Phenyl Ring | Electron-withdrawing (e.g., -CF3, -Cl) | Increased antimicrobial activity. | rsc.org |

Rational Design Principles and Lead Optimization Strategies Based on SAR Insights

The insights gained from SAR studies form the basis for rational drug design and lead optimization. nih.gov By understanding which structural features are critical for activity, chemists can design new molecules with improved potency and selectivity. nih.govnih.gov

A prime example of this is the development of isoxazole-containing inhibitors for the influenza A virus M2-S31N proton channel. nih.gov Starting with an initial lead compound, researchers used the SAR data to guide further synthesis. This lead optimization effort resulted in the creation of several potent antiviral agents with submicromolar efficacy against various influenza A virus strains. nih.gov

In another example, the discovery of the ATR kinase inhibitor VX-970/M6620 was based on a 2-aminopyrazine (B29847) core. nih.gov The optimization process involved modifying the molecule to enhance both intramolecular and intermolecular polar interactions, guided by an understanding of the structure-activity relationships. nih.gov

The development of novel anti-breast cancer agents based on a 5-(thiophen-2-yl)isoxazole scaffold also exemplifies this principle. Based on the SAR of a lead molecule, a series of new analogues were designed and synthesized. nih.gov This targeted approach led to the discovery of a new compound with an IC50 value of 1.91 μM against the MCF-7 breast cancer cell line, which was superior to the original lead. nih.gov

The general principles of lead optimization derived from these studies often involve:

Identifying the Pharmacophore: Determining the essential structural components required for biological activity.

Fine-tuning Substituents: Modifying substituent groups to enhance binding affinity, selectivity, and pharmacokinetic properties. nih.gov

Exploring Bioisosteric Replacements: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to improve the compound's profile.

Computational Approaches to SAR Analysis and Prediction

In modern drug discovery, computational methods are indispensable tools for analyzing and predicting SAR. nih.gov These approaches can model the interactions between a ligand and its target protein, helping to rationalize observed SAR data and guide the design of new compounds.

Molecular docking, a key computational technique, is used to predict the preferred orientation of a molecule when bound to a target. For instance, in the study of 5-(thiophen-2-yl)isoxazoles as anti-breast cancer agents, molecular dynamics simulations were used alongside in silico studies to understand the interactions with the target, ERα. nih.gov

Furthermore, new computational methods are being developed to systematically align series of analogous compounds to identify those with the potential for SAR transfer across different biological targets. nih.gov This approach uses fragment similarity scoring and dynamic programming to find related series of compounds that might share similar SAR characteristics, even if they have different core structures. nih.gov Such large-scale analyses have shown that SAR transfer events are more common than previously thought, opening up new avenues for designing novel analogues when optimization of a current series hits a roadblock. nih.gov

Emerging Research Directions and Future Perspectives for 5 2 Fluorophenyl Isoxazole Chemistry

Integration of Artificial Intelligence and Machine Learning in Isoxazole (B147169) Design and Discovery

The traditional paradigm of drug discovery and materials science is being reshaped by the advent of artificial intelligence (AI) and machine learning (ML). researchgate.netucl.ac.uk These computational tools offer the potential to dramatically reduce the time and cost associated with identifying promising new molecules by analyzing vast datasets to predict properties and prioritize candidates for synthesis and testing. researchgate.netnih.gov

In the context of isoxazole chemistry, AI and ML algorithms are being employed for several key tasks:

De Novo Design: Generative models can design novel isoxazole derivatives with desired physicochemical and biological properties. researchgate.netmdpi.com These models learn from existing chemical data to create new molecular structures that are likely to be active against a specific biological target.

Virtual Screening: AI can rapidly screen large virtual libraries of compounds to identify those with the highest probability of possessing a desired activity. researchgate.net This narrows down the number of compounds that need to be synthesized and tested experimentally.

Property Prediction: Machine learning models can predict various properties of isoxazole derivatives, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. researchgate.netmdpi.com This early-stage assessment helps to identify and eliminate compounds with unfavorable properties.

The integration of AI is not merely about replacing human intuition but augmenting it, providing researchers with powerful tools to navigate the vast chemical space of isoxazole derivatives more efficiently. ucl.ac.uk

Development of Novel Catalytic Systems for Sustainable and Efficient Synthesis

The synthesis of isoxazoles, including 5-(2-Fluorophenyl)isoxazole, has traditionally relied on methods that can be resource-intensive and generate significant waste. The principles of green chemistry are driving the development of new catalytic systems that are more sustainable and efficient.

Recent advances have focused on:

Copper-Catalyzed Reactions: Copper catalysts have proven to be highly effective in the synthesis of isoxazoles. nih.govorganic-chemistry.org They enable reactions to proceed under milder conditions and with greater regioselectivity. nih.govnih.gov For instance, copper(I)-catalyzed cycloaddition reactions of in situ generated nitrile oxides and terminal acetylenes provide a rapid and convenient route to 3,5-disubstituted isoxazoles. nih.gov

Ruthenium Catalysis: For the synthesis of more complex, substituted isoxazoles, ruthenium(II) catalysts have emerged as a powerful alternative, enabling reactions to proceed smoothly at room temperature with high yields and regioselectivity. nih.gov

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a growing area of interest. Lipase, for example, has been used as a reusable catalyst for the one-pot multicomponent synthesis of isoxazole derivatives in water, offering an environmentally friendly approach. researchgate.net